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molecular formula C7H4ClFN2 B1465030 6-CHLORO-5-FLUORO-7-AZAINDOLE CAS No. 1190321-96-0

6-CHLORO-5-FLUORO-7-AZAINDOLE

Cat. No. B1465030
M. Wt: 170.57 g/mol
InChI Key: NYXAEXRADNADKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778946B2

Procedure details

To a stirred solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide (4.317 g, 28.38 mmol) in THF (150 mL) is added hexamethyldisilazane (6.54 mL, 31.22 mmol). The reaction mixture is cooled to 5° C. and methyl chloroformate (5.49 mL, 70.94 mmol) added dropwise. After stirring at 5° C. for 3 h, 2M sodium hydroxide (80 mL, 0.16 mol) is added dropwise, keeping temperature below 10° C. After 2 h, 2M hydrochloric acid solution is added until the mixture is at pH7. The reaction is poured onto brine (ca. 500 mL) and product extracted with CHCl3 (ca. 4×300 mL). The combined organic extracts are dried over magnesium sulphate, filtered, and concentrated in vacuo to give the title compound as a light brown solid (4.15 g, 24.33 mmol). MS (m/z): 171/173 (M+1). The following compounds are prepared essentially by the method of Preparation 31.
Quantity
4.317 g
Type
reactant
Reaction Step One
Quantity
6.54 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.49 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][NH:9][C:5]2=[N+:6]([O-])[CH:7]=1.C[Si](C)(C)N[Si](C)(C)C.[Cl:21]C(OC)=O.[OH-].[Na+].Cl>C1COCC1>[Cl:21][C:7]1[N:6]=[C:5]2[NH:9][CH:10]=[CH:11][C:4]2=[CH:3][C:2]=1[F:1] |f:3.4|

Inputs

Step One
Name
Quantity
4.317 g
Type
reactant
Smiles
FC=1C=C2C(=[N+](C1)[O-])NC=C2
Name
Quantity
6.54 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.49 mL
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring at 5° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature below 10° C
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction is poured onto brine (ca. 500 mL) and product
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (ca. 4×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C2C(=N1)NC=C2)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.33 mmol
AMOUNT: MASS 4.15 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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